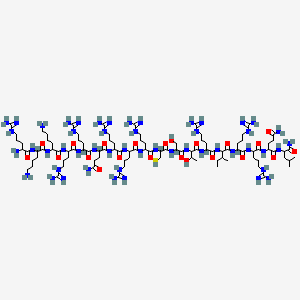
Gp91ds-tat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gp91ds-tat is a peptide inhibitor specifically designed to inhibit the assembly of NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS). This compound is composed of a sequence derived from gp91phox, a subunit of NADPH oxidase, linked to a peptide from the human immunodeficiency virus-tat protein. The tat sequence facilitates the entry of the peptide into cells, making it an effective tool for studying and potentially modulating oxidative stress-related processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gp91ds-tat is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to a resin through its carboxyl group.
Deprotection and Coupling: The amino group of the anchored amino acid is deprotected, typically using a base like piperidine, and then coupled with the next amino acid using coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).
Repetition: The deprotection and coupling steps are repeated until the full peptide sequence is assembled.
Cleavage and Purification: The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Large-Scale Purification: Employing preparative HPLC to purify the peptide in bulk.
Quality Control: Conducting rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure the purity and identity of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Gp91ds-tat primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: Piperidine
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The major product of the synthesis is the this compound peptide itself. During degradation, the peptide may be broken down into smaller fragments by proteolytic enzymes.
Applications De Recherche Scientifique
Gp91ds-tat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Oxidative Stress Studies: Used to inhibit NADPH oxidase and study the role of ROS in various cellular processes.
Cardiovascular Research: Investigated for its potential to reduce oxidative stress in cardiovascular diseases.
Neurodegenerative Diseases: Explored for its effects on oxidative stress in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases.
Cancer Research: Studied for its potential to modulate oxidative stress in cancer cells, which may affect tumor growth and metastasis.
Mécanisme D'action
Gp91ds-tat exerts its effects by inhibiting the assembly of the NADPH oxidase complex. The gp91phox sequence binds to the NADPH oxidase subunits, preventing their proper assembly and subsequent production of ROS. The tat sequence facilitates the entry of the peptide into cells, ensuring that it reaches its intracellular targets. This inhibition reduces the levels of ROS, thereby modulating oxidative stress-related cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Apocynin: Another NADPH oxidase inhibitor, but with a different mechanism of action.
VAS2870: A small molecule inhibitor of NADPH oxidase.
DPI (Diphenyleneiodonium chloride): A non-specific inhibitor of flavoproteins, including NADPH oxidase.
Uniqueness of Gp91ds-tat
This compound is unique due to its peptide-based structure and specific mechanism of action. Unlike small molecule inhibitors, it directly targets the assembly of the NADPH oxidase complex, providing a more targeted approach to modulating ROS production. Additionally, the tat sequence enhances its cellular uptake, making it more effective in reaching intracellular targets compared to other inhibitors .
Propriétés
Formule moléculaire |
C98H190N50O22S |
|---|---|
Poids moléculaire |
2453.0 g/mol |
Nom IUPAC |
2-[[2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131) |
Clé InChI |
XSOIEAKWPXDKLM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
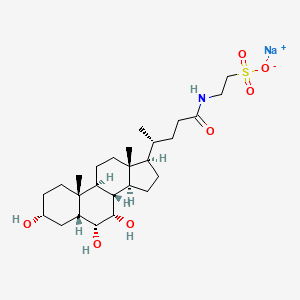
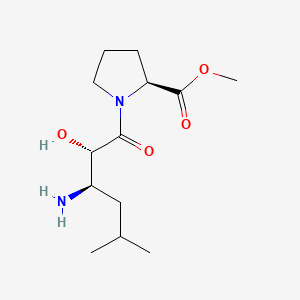

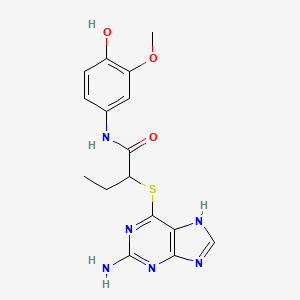

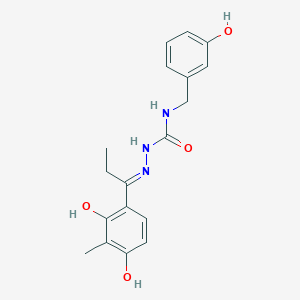
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)
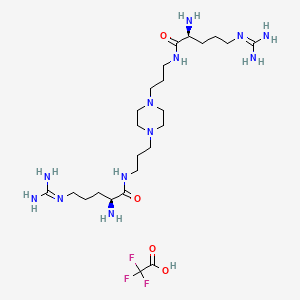
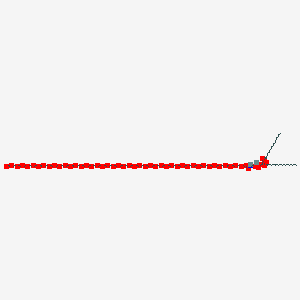
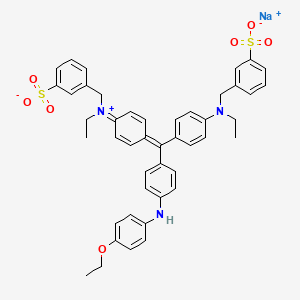
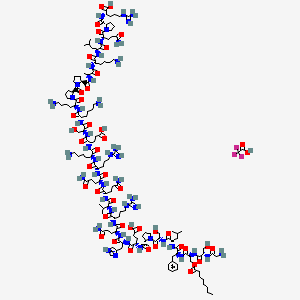
![(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one](/img/structure/B10830514.png)

